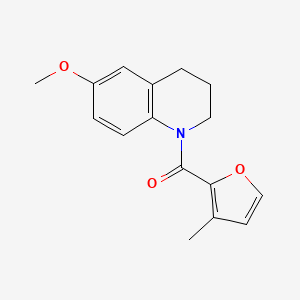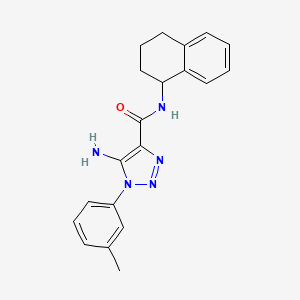
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPI-1189 is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have promising effects in various preclinical models of neurological disorders.
Mécanisme D'action
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide acts as a selective agonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates the release of glutamate. Activation of mGluR2 by N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide results in a decrease in glutamate release, which has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has also been shown to increase the expression of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its selectivity for the mGluR2 receptor, which allows for more precise modulation of the glutamatergic system. However, one of the limitations of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in the treatment of addiction, particularly opioid addiction. Another area of interest is the potential use of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide and its potential applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopentylamine to yield the corresponding amide. This intermediate is then subjected to a series of reactions involving cyclization, deprotection, and coupling to yield N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in its final form.
Applications De Recherche Scientifique
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a modulatory effect on the glutamatergic system, which is believed to play a crucial role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-9-4-1-2-5-9)10-8-11(17-15-10)12-6-3-7-18-12/h3,6-9H,1-2,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLMAFIIPBCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)